Ethyl 6-hydroxypyrimidine-4-carboxylate

Description

The exact mass of the compound Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

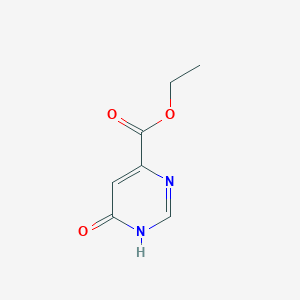

2D Structure

Properties

IUPAC Name |

ethyl 6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEDWQDJPRDEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597435 | |

| Record name | Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223788-14-5 | |

| Record name | Ethyl 1,6-dihydro-6-oxo-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223788-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 6-hydroxypyrimidine-4-carboxylate basic properties

An In-Depth Technical Guide to the Basic Properties of Ethyl 6-hydroxypyrimidine-4-carboxylate

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal and agricultural chemistry. Its unique pyrimidine core, substituted with both a hydroxyl (or its keto tautomer) and an ethyl carboxylate group, provides multiple reaction sites for chemical modification. This guide offers an in-depth exploration of its fundamental chemical and physical properties, synthesis, reactivity, and biological significance. Authored from the perspective of a senior application scientist, this document aims to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their research endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Molecular Identity and Structure

This compound is a heterocyclic organic compound built upon a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[1] The molecule is further functionalized with a hydroxyl group at position 6 and an ethyl ester group at position 4.[1]

A critical structural feature of this molecule is its existence in a tautomeric equilibrium between the hydroxyl (enol) form and a keto form. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature, ethyl 6-oxo-1H-pyrimidine-4-carboxylate , indicates that the keto tautomer is the preferred form for systematic naming, reflecting its likely predominance under standard conditions.[1][2] This keto-enol tautomerism is a cornerstone of its reactivity and biological interactions.

Keto-Enol Tautomerism

The interconversion between the keto and enol forms is a dynamic equilibrium catalyzed by acid or base.[3][4] While the keto form is generally more stable for simple carbonyl compounds, the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding.[4][5] In the case of this compound, the equilibrium between the "hydroxy" (enol) and "oxo" (keto) forms dictates its hydrogen bonding potential and reactivity at the C6 position.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 223788-14-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | ethyl 6-oxo-1H-pyrimidine-4-carboxylate | [1][2] |

| SMILES | CCOC(=O)C1=CC(=O)NC=N1 | [1] |

| InChI Key | RDEDWQDJPRDEBZ-UHFFFAOYSA-N | [1] |

| Melting Point | Not fully characterized; similar compounds range from 106-217°C. | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. Understanding this process is key to obtaining high-purity material for further research.

Principle of Synthesis: Cyclocondensation

The standard synthesis involves the condensation of a β-ketoester (ethyl acetoacetate) with a urea-like compound.[1] This reaction is a classic example of heterocyclic ring formation. The choice of an acid catalyst, such as p-toluenesulfonic acid, is critical; it protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea. Ethanol is an ideal solvent as it readily dissolves the reactants and is relatively easy to remove post-reaction.[1]

Caption: General workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative method based on established literature.[1][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and urea (1.0 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. Introduce a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by filtration. Wash with cold ethanol or water. For higher purity, recrystallize the solid from a suitable solvent like ethanol or purify via column chromatography.

Chemical Reactivity and Stability

The dual functionality of the hydroxyl/keto group and the ethyl ester allows for a range of chemical transformations, making it a valuable synthetic intermediate.

| Reaction Type | Reagents & Conditions | Result |

| Oxidation | Potassium permanganate, hydrogen peroxide | Introduction of new functional groups on the pyrimidine ring.[1] |

| Reduction | Sodium borohydride, lithium aluminum hydride | Conversion of the keto group to a secondary alcohol.[1] |

| Nucleophilic Substitution | Amines, thiols under acidic or basic conditions | Replacement of the ethoxy group of the ester.[1] |

| Hydrolysis | Aqueous acid or base (e.g., LiOH, HCl) | Conversion of the ethyl ester to the corresponding carboxylic acid.[7] |

Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester group. Thermal stability is considered good, though a precise melting point is not consistently reported.[1]

Solubility Profile: Its polar functional groups (ester, hydroxyl/keto, N-H) confer solubility in polar protic solvents. It is known to be soluble in methanol and ethanol.[1] This characteristic is leveraged during its synthesis and purification (recrystallization).

Spectroscopic and Analytical Data

While a complete, published spectrum for this specific molecule is not available in the initial search, its structure allows for predictable spectroscopic signatures based on analogous compounds.[8][9]

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, one or more singlets for the pyrimidine ring protons, and a broad singlet for the N-H proton. The chemical shifts would be highly dependent on the solvent used (e.g., DMSO-d₆).

-

¹³C NMR: Carbon signals for the ethyl group, the pyrimidine ring carbons, and two distinct carbonyl carbons (one for the ester and one for the C6-keto group) are expected.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching for the ester and keto groups (typically in the 1650-1750 cm⁻¹ region), and C-N/C=C stretching from the pyrimidine ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 168.15.

Applications in Research and Development

This compound is not merely a laboratory chemical but a strategic building block in the development of new bioactive molecules.[2]

-

Medicinal Chemistry: It is a foundational intermediate for synthesizing more complex heterocyclic compounds.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this scaffold has been investigated for developing novel antimicrobial, antiviral, antiallergic, and antileishmanial agents.[1] Its structure is a key component in molecules targeting neurological disorders and inflammatory pathways.[2][10]

-

Agricultural Chemistry: The pyrimidine core is present in many agrochemicals. This compound is used in the synthesis of targeted herbicides and fungicides, contributing to the development of modern crop protection products.[2][10]

-

Biochemical Research: Due to its ability to interact with biological targets, it is used as a tool compound in studies of enzyme inhibition and metabolic pathways.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed. Users should consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

References

- 1. Buy this compound | 223788-14-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. banglajol.info [banglajol.info]

- 10. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

Chemical structure of Ethyl 6-hydroxypyrimidine-4-carboxylate

An In-depth Technical Guide to Ethyl 6-hydroxypyrimidine-4-carboxylate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural nuances, synthesis, spectroscopic characterization, and its role as a versatile building block in the creation of bioactive molecules.

Introduction: The Significance of a Privileged Scaffold

This compound (CAS No. 223788-14-5) is a derivative of pyrimidine, a core heterocyclic motif found in the nucleobases of DNA and RNA.[1] This inherent biocompatibility makes the pyrimidine scaffold an elite and privileged structure in drug discovery.[1] The specific substitution pattern of this compound, featuring a hydroxyl group at the 6-position and an ethyl ester at the 4-position, provides a unique combination of reactivity and functionality.[2] These features make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] Its utility also extends to agricultural chemistry, where it serves as a precursor for novel agrochemicals.[3]

Physicochemical Properties and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 223788-14-5 | [2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [2][3] |

| Molecular Weight | 168.15 g/mol | [2] |

| IUPAC Name | ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate | [2][3] |

| Appearance | Tan powder | [3] |

| Solubility | Soluble in polar protic solvents like methanol and ethanol.[2] | [2] |

| Storage | Store at 0-8°C | [3] |

The Critical Role of Tautomerism

A key structural feature of this molecule is its existence in a tautomeric equilibrium between the hydroxyl form (6-hydroxy) and the more stable keto or "oxo" form (6-oxo-1,6-dihydro). The IUPAC name, ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, reflects the predominance of the keto tautomer.[2][3] This equilibrium is fundamental to its reactivity and spectroscopic signature, as the presence of an amide-like N-H proton and a conjugated ketone system in the oxo form dictates its chemical behavior.

Caption: Keto-enol tautomerism of the pyrimidine core.

Synthesis Pathway: A Mechanistic Approach

The synthesis of pyrimidine derivatives is a well-established field. A common and effective method for preparing this compound involves a cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors.

The process typically involves the condensation of a β-ketoester, such as diethyl malonate or a related derivative, with a compound containing an N-C-N fragment, like formamidine. The choice of a base is critical; it serves to deprotonate the active methylene group of the β-ketoester, generating a nucleophilic enolate that initiates the reaction cascade.

Caption: Generalized workflow for pyrimidine synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established pyrimidine synthesis methodologies and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a solution of absolute ethanol (250 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) in small portions under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate. Subsequently, add formamidine acetate (1.05 eq) to the reaction mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water (150 mL).

-

Acidification: Cool the aqueous solution in an ice bath and acidify it slowly by adding concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 1-2. A precipitate will form.[4]

-

Purification: Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.[4] Collect the solid product by vacuum filtration, wash it with cold water and then with a small amount of cold ether to remove impurities.[4]

-

Drying: Dry the resulting tan solid in a vacuum oven at 40-50°C to yield the final product, this compound.

Structural Elucidation via Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The data below are predicted values based on the predominant 6-oxo tautomer and analysis of closely related pyrimidine derivatives.[2][5][6]

Caption: Structure for ¹H NMR spectral assignment.

| Technique | Predicted Data | Rationale & Interpretation |

| ¹H NMR | δ ~1.3 ppm (t, 3H, H-c) : Triplet for the methyl protons, split by the adjacent methylene group. δ ~4.3 ppm (q, 2H, H-b) : Quartet for the methylene protons, split by the adjacent methyl group. δ ~7.0 ppm (s, 1H, H-5) : Singlet for the proton at the 5-position on the pyrimidine ring. δ ~8.3 ppm (s, 1H, H-2) : Singlet for the proton at the 2-position. δ ~12.5 ppm (br s, 1H, H-a) : Broad singlet for the N-H proton, characteristic of the oxo-pyrimidine form. | The chemical shifts are typical for protons in these environments. The ethyl ester pattern (triplet and quartet) is highly characteristic.[2] The ring protons appear in the aromatic/vinylic region.[2] |

| ¹³C NMR | δ ~14 ppm (CH₃) : Ethyl methyl carbon. δ ~62 ppm (CH₂) : Ethyl methylene carbon. δ ~110-165 ppm (Ring Carbons) : Multiple peaks for the four distinct carbons in the pyrimidine ring. δ ~165 ppm (Ester C=O) : Carbonyl carbon of the ethyl ester. δ ~170 ppm (Ring C=O) : Carbonyl carbon at the 6-position of the ring. | The predicted shifts align with standard values for ester and amide/ketone carbonyls, as well as sp²-hybridized carbons in a heterocyclic ring.[2] |

| IR (cm⁻¹) | ~3100-3400 (broad) : N-H stretching vibration from the pyrimidine ring. A broad O-H stretch may also be present due to the enol tautomer.[2] ~2980 (medium) : C-H stretching from the ethyl group. ~1700-1750 (strong, sharp) : C=O stretching from the ester group.[2] ~1650-1680 (strong) : C=O stretching from the ring amide/ketone. ~1400-1600 (multiple bands) : C=C and C=N stretching vibrations within the aromatic ring.[2] | Each peak corresponds to the vibrational frequency of a specific functional group, providing a clear fingerprint of the molecule's structure. |

| Mass Spec. | Molecular Ion [M]⁺: m/z 168 .[2] Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 123) or the entire ester functionality. A peak at m/z 140 may correspond to the loss of ethylene (C₂H₄) via McLafferty rearrangement or loss of CO.[2] | Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns, primarily involving the labile ethyl ester group.[2] |

Applications in Research and Development

This compound is not typically an end-product but rather a crucial starting material or intermediate. Its bifunctional nature allows for diverse chemical modifications.[2]

-

Medicinal Chemistry: It serves as a key building block for synthesizing more complex heterocyclic compounds.[2] The pyrimidine core is central to many FDA-approved drugs. By modifying the ester and the pyrimidine ring, chemists can develop libraries of compounds to screen for biological activity. Research has shown that derivatives exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3]

-

Enzyme Inhibition: Due to its structural similarity to natural nucleobases, this compound and its derivatives are investigated as potential inhibitors of enzymes involved in nucleic acid synthesis or metabolism, which is a key strategy for developing antiviral and anticancer agents.[2][7]

-

Agricultural Chemistry: The compound is used in the synthesis of novel herbicides and fungicides.[3] Its structure allows for the development of agents that can selectively inhibit biological pathways in pests and weeds, contributing to crop protection.[3]

-

Biochemical Research: It is employed as a molecular probe to study and understand complex biological systems and metabolic pathways, aiding in target identification and validation in the early stages of drug discovery.[3]

Conclusion

This compound is a compound of significant scientific and commercial interest, underpinned by its versatile chemical structure. The interplay of its keto-enol tautomerism, the reactivity of its functional groups, and its role as a privileged scaffold make it an indispensable tool for chemists. A thorough understanding of its synthesis, properties, and spectroscopic characterization, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 223788-14-5 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Hydroxypyrimidine-4-carboxylic acid CAS#: 6299-87-2 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Buy 6-Hydroxypyrimidine-4-carboxylic acid | 6299-87-2 [smolecule.com]

An In-Depth Technical Guide to Ethyl 6-hydroxypyrimidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxypyrimidine-4-carboxylate, a key heterocyclic compound, is a subject of increasing interest within the scientific community, particularly in the realms of medicinal and agricultural chemistry. Its unique pyrimidine scaffold, adorned with a hydroxyl group and an ethyl ester moiety, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive overview of its chemical identity, synthesis, safety considerations, and its burgeoning applications as a pivotal building block in the development of novel therapeutic agents and agrochemicals.

Core Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its unambiguous identification and key physical characteristics. This compound is cataloged with the CAS number 223788-14-5.[1][2] Its systematic IUPAC name is ethyl 6-oxo-1H-pyrimidine-4-carboxylate, which underscores the tautomeric nature of the hydroxyl group at position 6, existing in equilibrium with its keto form.[1] This compound typically presents as a tan powder and is recommended to be stored at temperatures between 0-8°C.

| Identifier | Value |

| CAS Number | 223788-14-5 |

| IUPAC Name | ethyl 6-oxo-1H-pyrimidine-4-carboxylate[1] |

| Molecular Formula | C₇H₈N₂O₃[1] |

| Molecular Weight | 168.15 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=O)NC=N1 |

| Appearance | Tan powder |

| Storage Conditions | 0-8°C |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a well-established condensation reaction, a cornerstone of pyrimidine chemistry. This process involves the reaction of a β-ketoester with an amidine or a related nitrogen-containing nucleophile. A prevalent method utilizes the condensation of diethyl malonate or a similar 1,3-dicarbonyl compound with urea or formamidine.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of this compound. This procedure is a composite of established methods for pyrimidine synthesis and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

-

Diethyl malonate

-

Urea

-

Sodium ethoxide solution in ethanol

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and equipment for reflux, filtration, and recrystallization

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add one molar equivalent of diethyl malonate, followed by one molar equivalent of urea.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours to ensure the completion of the condensation and cyclization reaction.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This will precipitate the crude product.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices

The choice of sodium ethoxide as a base is crucial as it deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of urea. The subsequent intramolecular condensation and dehydration lead to the formation of the stable pyrimidine ring. The use of absolute ethanol as a solvent is preferred to minimize the presence of water, which could hydrolyze the ester functionalities and interfere with the condensation reaction.

Caption: Synthetic workflow for this compound.

Safety and Handling

GHS Hazard Statements (Probable):

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. This compound serves as a versatile starting material for the synthesis of more complex and potent therapeutic agents.

As a Building Block for Bioactive Molecules

The hydroxyl and ester functional groups on the pyrimidine ring of this compound offer reactive sites for further chemical modifications. This allows for the introduction of various pharmacophores to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. It is a key intermediate in the synthesis of derivatives with potential applications as:

-

Antimicrobial Agents: Pyrimidine derivatives have a long history of use as antimicrobial agents. The core structure of this compound can be elaborated to design novel compounds that may inhibit the growth of various microorganisms.[1]

-

Anti-inflammatory Drugs: The pyrimidine scaffold is found in several anti-inflammatory drugs. Derivatives of this compound are being investigated for their potential to modulate inflammatory pathways.

-

Anticancer Therapeutics: The pyrimidine ring is a fundamental component of nucleobases, making its analogs attractive candidates for anticancer drug development. Research has shown that some pyrimidine derivatives exhibit significant antitumor activity.[4]

-

Agrochemicals: Beyond pharmaceuticals, this compound is also utilized in the development of novel herbicides and fungicides, contributing to advancements in agriculture.

Potential Mechanisms of Action

While the specific biological targets of this compound are still under investigation, the broader class of pyrimidine derivatives is known to exert its biological effects through various mechanisms.

-

Enzyme Inhibition: A prominent mechanism of action for many pyrimidine-based drugs is the inhibition of key enzymes. Given its structural similarity to endogenous nucleobases, it is plausible that derivatives of this compound could act as inhibitors of enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, or enzymes in the folate pathway.[1]

-

Kinase Inhibition: Several pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, this compound serves as a valuable starting point for the design of novel kinase inhibitors.[1]

Caption: Applications and potential mechanisms of this compound.

Conclusion

This compound is a chemical compound of significant value to the scientific research community. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the development of a wide range of biologically active molecules. As research continues to uncover the specific mechanisms of action of its derivatives, the potential for this compound to contribute to the discovery of new drugs and agrochemicals is vast. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

Spectroscopic Characterization of Ethyl 6-hydroxypyrimidine-4-carboxylate: A Technical Guide

Introduction

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a pyrimidine derivative, it serves as a crucial building block for more complex bioactive molecules, leveraging the pyrimidine core found in nucleic acids and various pharmaceuticals.[2][3][4] The precise structural elucidation of this molecule is paramount for its application in synthesis and biological screening. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental spectra for this specific molecule are not extensively documented in publicly available literature, this guide synthesizes theoretical knowledge with comparative data from closely related pyrimidine analogues to provide a robust predictive characterization.[5]

The molecular formula of this compound is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol .[1][5] It is important to note that this compound can exist in tautomeric forms, primarily the 6-hydroxy and 6-oxo forms, which can influence its spectroscopic properties. The IUPAC nomenclature for the oxo form is ethyl 6-oxo-1H-pyrimidine-4-carboxylate.[5]

Molecular Structure and Tautomerism

The chemical structure of this compound, along with its keto-enol tautomerism, is a key determinant of its spectroscopic signature. The equilibrium between the hydroxyl and oxo forms can be influenced by the solvent and the physical state of the sample.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the position of labile proton signals (e.g., -OH, -NH).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Employ a wider spectral width to encompass the full range of carbon chemical shifts, including the carbonyl region.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the pyrimidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Ethyl) | 1.1 - 1.2 | Triplet (t) | 7.0 - 7.2 | 3H |

| -OCH₂- (Ethyl) | 4.0 - 4.1 | Quartet (q) | 7.0 - 7.2 | 2H |

| H5 (Pyrimidine) | 7.5 - 8.0 | Singlet (s) | - | 1H |

| H2 (Pyrimidine) | ~8.5 | Singlet (s) | - | 1H |

| -OH/-NH (Tautomer) | > 10.0 (broad) | Singlet (br s) | - | 1H |

Interpretation of ¹H NMR Spectrum: The ethyl ester group gives rise to a characteristic triplet for the methyl protons and a quartet for the methylene protons, a result of spin-spin coupling.[5] The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 5 is anticipated to be a singlet.[5] The chemical shift of the proton at position 2 would be further downfield due to the deshielding effect of the two adjacent nitrogen atoms. The hydroxyl or NH proton is expected to be a broad singlet at a high chemical shift, and its exact position and appearance will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | 13 - 14 |

| -OC H₂- (Ethyl) | 59 - 60 |

| C5 (Pyrimidine) | ~110 |

| C4 (Pyrimidine) | ~160 |

| C6 (Pyrimidine) | ~162 |

| Ester C =O | 165 - 170 |

| C2 (Pyrimidine) | ~150 |

Interpretation of ¹³C NMR Spectrum: The carbons of the ethyl group are expected in the upfield region of the spectrum.[5] The carbonyl carbon of the ester will appear significantly downfield, typically in the 165-170 ppm range.[5] The pyrimidine ring carbons will be found in the aromatic region, with their specific shifts influenced by the attached functional groups and the electronegativity of the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H/N-H Stretch (H-bonded) | 3100 - 3700 | Broad, Strong |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium |

| C=O Stretch (Ester) | ~1720 | Strong |

| C=O Stretch (Amide/Lactam) | 1650 - 1690 | Strong |

| C=N and C=C Stretch (Ring) | 1450 - 1620 | Medium-Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Interpretation of IR Spectrum: A broad and strong absorption band in the region of 3100-3700 cm⁻¹ is expected due to the O-H stretching of the hydroxyl group, which is likely involved in hydrogen bonding.[5] The presence of the tautomeric oxo form would contribute N-H stretching in a similar region. A strong, sharp peak around 1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.[3] If the 6-oxo tautomer is present, an additional carbonyl stretch from the lactam group would be observed around 1650-1690 cm⁻¹.[3] The region between 1450 and 1620 cm⁻¹ will contain absorptions from the C=C and C=N stretching vibrations of the pyrimidine ring.[3][6] A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS Spectral Data (Predicted)

| m/z Value | Proposed Fragment | Interpretation |

| 168 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 140 | [M - CO]⁺ | Loss of carbon monoxide. |

| 123 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |

| 95 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Interpretation of Mass Spectrum: The molecular ion peak ([M]⁺) is expected at an m/z of 168, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns for ethyl esters include the loss of the ethoxy radical (-OC₂H₅) to give a peak at m/z 123, or the loss of the entire ethyl carboxylate group.[5] Another possible fragmentation is the loss of carbon monoxide (CO), which would result in a peak at m/z 140.[5] The relative intensities of these fragment ions can provide further structural information.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive framework for the structural characterization of this compound. This guide, by integrating theoretical principles with comparative data from related structures, offers a detailed predictive analysis of its key spectral features. For researchers and drug development professionals, this information is crucial for confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts. The protocols and interpretations provided herein serve as a practical reference for the analysis of this and other similar pyrimidine derivatives.

References

A Technical Guide to the Solubility of Ethyl 6-hydroxypyrimidine-4-carboxylate for Researchers and Formulation Scientists

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-hydroxypyrimidine-4-carboxylate (CAS No. 223788-14-5), a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its theoretical and practical assessment. We delve into the molecular factors governing its solubility, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and discuss the profound implications of solubility data in process chemistry, drug discovery, and formulation development.

Introduction: The Significance of a Versatile Pyrimidine Building Block

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of immense interest in medicinal chemistry.[1][2] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The title compound serves as a critical building block for the synthesis of more complex, biologically active molecules, making it a valuable intermediate in drug discovery and agricultural chemical development.[1][2]

Understanding the solubility of this intermediate is paramount for its effective utilization. Solubility data governs critical process parameters such as reaction kinetics, crystallization, purification, and ultimately, the formulation of active pharmaceutical ingredients (APIs). Inadequate solubility can be a major bottleneck in drug development, hindering bioavailability and therapeutic efficacy. This guide provides the foundational knowledge and practical tools for researchers to expertly navigate the solubility challenges associated with this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, dictated by the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction.

Molecular Structure and Polarity: this compound (C₇H₈N₂O₃, M.Wt: 168.15 g/mol ) possesses a combination of polar and non-polar features.[2]

-

Polar Moieties: The pyrimidine ring with its two nitrogen atoms, a hydroxyl (-OH) group, and an ester carbonyl (C=O) group are capable of forming hydrogen bonds and dipole-dipole interactions.

-

Non-Polar Moiety: The ethyl group (-CH₂CH₃) provides a degree of lipophilicity.

This bifunctional nature suggests that the compound will exhibit preferential solubility in polar solvents, particularly those that can act as both hydrogen bond donors and acceptors.

Key Physicochemical Influences:

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the hydroxyl and ester groups are hydrogen bond acceptors. Solvents like water, methanol, and ethanol, which are polar and protic, are thus expected to be effective solvents.[2]

-

Tautomerism: The "6-hydroxy" pyrimidine moiety can exist in equilibrium with its keto tautomer, 6-oxo-1,6-dihydropyrimidine. This tautomerism can influence intermolecular interactions and crystal packing, thereby affecting solubility.

-

Temperature: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[3][4] This relationship can be described by the van't Hoff equation.

-

pH: The hydroxyl group and the pyrimidine nitrogens have pKa values that will determine the ionization state of the molecule at different pH levels. Ionization typically increases aqueous solubility dramatically.

Based on these principles, a qualitative solubility profile can be predicted. However, for process optimization and formulation, precise quantitative data is indispensable.

Quantitative Solubility Profile: A Data Gap and a Path Forward

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for this compound. While qualitative descriptors indicate solubility in polar protic solvents like methanol and ethanol and limited aqueous solubility, precise measurements (e.g., in mg/mL or mol/L) across a range of common laboratory solvents at various temperatures are not available.[2][5][6]

This data gap underscores the importance of robust, in-house experimental determination. The following sections provide the necessary protocols and theoretical backing for any research team to generate this critical data.

Table 1: Predicted vs. Known Solubility for this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | H-bonding potential is offset by the organic scaffold and ethyl group.[2] |

| Methanol | Polar Protic | High | Excellent H-bond donor/acceptor, similar polarity to solute.[2][7] |

| Ethanol | Polar Protic | High | Good H-bond donor/acceptor, slightly less polar than methanol.[2] |

| Acetone | Polar Aprotic | Moderate | H-bond acceptor, but lacks a donor proton. |

| Ethyl Acetate | Polar Aprotic | Moderate to Low | Ester group offers some polarity, but less than ketones or alcohols. |

| Dichloromethane | Non-polar | Low | Primarily van der Waals interactions, insufficient to break crystal lattice. |

| Hexane | Non-polar | Very Low | Mismatch in polarity and intermolecular forces. |

Experimental Protocol: Gold-Standard Thermodynamic Solubility Determination

The Saturation Shake-Flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility. Its reliability makes it the definitive method for regulatory submissions and fundamental research.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value. This state, where the rate of dissolution equals the rate of precipitation, defines the equilibrium solubility.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Weigh approximately 10-20 mg of this compound into a 4 mL glass vial. The key is to ensure an excess of solid will remain undissolved at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for a predetermined period. A typical duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand undisturbed for at least 30 minutes to let the excess solid settle. For very fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended.

-

Carefully withdraw an aliquot of the clear supernatant. This is a critical step. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to ensure no solid particulates are transferred.

-

-

Analysis:

-

Prepare a calibration curve using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

-

Self-Validation and Trustworthiness:

-

Verify Solid Excess: After the experiment, visually confirm that a significant amount of undissolved solid remains in the vial.

-

Check for pH Changes (Aqueous Solvents): For aqueous buffers, measure the pH of the final saturated solution to ensure the compound itself did not alter the pH of the medium.

-

Assess Solid State: It is good practice to analyze the remaining solid by a method like XRPD (X-ray Powder Diffraction) to check for any polymorphic transformations or solvate formation during the experiment, which would affect the solubility value.

-

Factors Influencing Solubility and Practical Implications

Understanding how different variables affect solubility is crucial for applying the data effectively.

The Role of the Solvent

The choice of solvent is the most critical factor. For this compound, its ability to engage in hydrogen bonding is key.

Caption: Solute-Solvent Hydrogen Bonding Interactions.

-

Protic vs. Aprotic Solvents: Polar protic solvents like methanol are predicted to be superior because they can satisfy both the hydrogen bond donating (-OH group of solute) and accepting (N-atoms, C=O of solute) sites. Polar aprotic solvents (like acetone) are only H-bond acceptors and would be less effective.

-

Cosolvency: In drug formulation, mixtures of solvents are often used. A small amount of a cosolvent can sometimes increase solubility by orders of magnitude by reducing the polarity of the aqueous medium or by specific favorable interactions with the solute.

Implications for Research and Development

-

Synthetic Chemistry: Knowledge of solubility in reaction solvents is essential for achieving homogeneous reaction conditions and optimizing product yield. It is also critical for designing effective crystallization and purification protocols. Recrystallization, a primary purification technique, relies on identifying a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

-

Drug Formulation: For a compound to be developed as an oral drug, it must dissolve in the gastrointestinal tract. Solubility data is the first step in this assessment. Poor solubility is a leading cause of failure in drug development. This data informs the choice of formulation strategies, such as salt formation, particle size reduction, or the use of amorphous solid dispersions.

-

Analytical Method Development: Solubility in common HPLC mobile phases (e.g., acetonitrile, methanol) is required for developing robust analytical and preparative separation methods.

Conclusion

This compound is a compound of high value in synthetic and medicinal chemistry. While quantitative solubility data is not currently prevalent in the literature, this guide has provided the essential theoretical background and a detailed, practical, and self-validating experimental protocol for its determination. By applying the principles and methods outlined herein, researchers can generate the reliable solubility data needed to accelerate their research, optimize manufacturing processes, and make informed decisions in the development of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 223788-14-5 [smolecule.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. 223788-14-5|Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate|BLD Pharm [test-fr.bldpharm.com]

- 7. revroum.lew.ro [revroum.lew.ro]

Tautomerism of Ethyl 6-hydroxypyrimidine-4-carboxylate

An In-Depth Technical Guide to the

Abstract

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its biological activity, solubility, and interaction with molecular targets are intrinsically linked to its molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive examination of the tautomeric equilibria of this molecule, synthesizing theoretical calculations with experimental spectroscopic evidence. We will explore the predominant tautomeric forms, the environmental factors that influence their stability, and the analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of functionalized pyrimidines.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[2] In nitrogen-containing heterocyclic compounds like pyrimidines, tautomerism is a critical factor that dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall three-dimensional shape.[3] The biological and genetic implications of pyrimidine tautomerism are profound, as the fidelity of DNA replication and transcription relies on the predominance of specific keto and amino forms of nucleobases.[3] For drug candidates, the specific tautomer present under physiological conditions determines its ability to act as a hydrogen bond donor or acceptor, a key determinant of drug-receptor interactions.

This compound can theoretically exist in several tautomeric forms, primarily through keto-enol and, to a lesser extent, imine-enamine equilibria. The central focus of this guide is to elucidate which of these forms predominates and the conditions that govern the equilibrium.

Potential Tautomeric Forms

The primary tautomeric equilibrium for this compound is the keto-enol type. The molecule can exist as an aromatic 'hydroxy' (enol) form or non-aromatic 'oxo' (keto) forms, often referred to as pyrimidinones. Due to the two ring nitrogen atoms, two distinct keto tautomers are possible.

-

Hydroxy Form (Enol): this compound. This is an aromatic system.

-

Keto Form 1 (N1-H): Ethyl 1,6-dihydro-6-oxopyrimidine-4-carboxylate.

-

Keto Form 2 (N3-H): Ethyl 3,4-dihydro-6-oxopyrimidine-4-carboxylate.

Computational studies on related hydroxypyrimidines consistently show that the introduction of a second nitrogen atom into the pyridine ring system shifts the equilibrium toward the ketonic form.[4]

References

An In-depth Technical Guide to Ethyl 6-hydroxypyrimidine-4-carboxylate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-hydroxypyrimidine-4-carboxylate, a pivotal heterocyclic compound, stands as a cornerstone in the synthesis of a myriad of biologically active molecules. Its unique structural features, including the reactive pyrimidine core and strategically placed functional groups, have rendered it an invaluable scaffold in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the discovery and historical context of pyrimidine synthesis, detailed synthetic protocols for this compound, in-depth analysis of its physicochemical and spectroscopic properties, and a discussion of its significant keto-enol tautomerism. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Pyrimidine Scaffold in Chemical Discovery

The pyrimidine ring system is a fundamental motif in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids.[1] This inherent biological relevance has long made pyrimidine and its derivatives a fertile ground for chemical exploration and drug discovery. The history of pyrimidine synthesis is a rich narrative of chemical ingenuity, with foundational work laid in the late 19th century. The systematic study of pyrimidines is largely credited to Pinner, who in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900.[2] These early discoveries paved the way for the development of a vast arsenal of synthetic methodologies, enabling the creation of a diverse range of pyrimidine-containing compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This compound (CAS No. 223788-14-5) has emerged as a particularly versatile building block within this class of compounds.[3] Its IUPAC name is ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, which alludes to its prominent tautomeric form. This guide will delve into the historical context of its synthesis, provide detailed experimental procedures, and offer a thorough characterization of this important molecule.

The Genesis of this compound: A Historical Perspective

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its conceptual origins can be traced back to the foundational principles of pyrimidine synthesis established in the late 19th century. The most probable and widely recognized method for its preparation is a variation of the Pinner synthesis or the closely related Biginelli reaction.

The Pinner synthesis, in its classical sense, involves the condensation of a β-dicarbonyl compound with an amidine.[6] For the synthesis of this compound, this would involve the reaction of a suitable β-ketoester with urea (which can be considered a diamide of carbonic acid). A more direct and commonly cited approach is the condensation of diethyl malonate with urea.[7][8] This reaction, typically carried out in the presence of a strong base like sodium ethoxide, leads to the formation of the pyrimidine ring through a cyclocondensation mechanism.[9]

The historical significance of this synthetic route lies in its simplicity and the ready availability of the starting materials. Diethyl malonate and urea were staple reagents in early organic chemistry laboratories, making the synthesis of such pyrimidine derivatives accessible to a wide range of chemists.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through the condensation of diethyl malonate and urea in the presence of a base. This method provides good yields and is a staple in heterocyclic chemistry.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution and subsequent cyclization. The base, typically sodium ethoxide, deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea. An intramolecular cyclization follows, with the elimination of ethanol, to form the stable pyrimidine ring.

Diagram of the synthesis of this compound:

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Diethyl malonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) and urea (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of absolute ethanol and a drying tube is crucial because sodium metal reacts violently with water. The presence of water would also hydrolyze the ester functional groups.

-

Strong Base: Sodium ethoxide is a strong base necessary to deprotonate the relatively weakly acidic methylene protons of diethyl malonate, thereby generating the required nucleophile.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the condensation and cyclization to proceed to completion in a reasonable timeframe.

-

Acidification: Acidification is necessary to neutralize the basic reaction mixture and protonate the pyrimidine ring, leading to the precipitation of the final product.

Physicochemical and Spectroscopic Characterization

Physical Properties

| Property | Value | Reference |

| CAS Number | 223788-14-5 | [3] |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | White to off-white or tan powder | [4] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Sparingly soluble in water, soluble in hot ethanol and DMSO |

Spectroscopic Data

While a definitive, publicly available, and fully assigned set of spectra for this compound is not readily found in a single source, the following represents a compilation and interpretation of expected spectral data based on the analysis of closely related pyrimidine derivatives and general principles of spectroscopy.[3][10][11]

4.2.1. ¹H NMR Spectroscopy (Predicted)

-

δ 1.2-1.4 ppm (t, 3H): This triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.

-

δ 4.2-4.4 ppm (q, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl ester group, coupled to the methyl protons.

-

δ 8.0-8.2 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyrimidine ring.

-

δ 12.0-13.0 ppm (br s, 1H): This broad singlet is characteristic of the N-H proton of the pyrimidine ring, which can be concentration and solvent-dependent. The proton on the hydroxyl group at C6 is expected to be in rapid exchange and may not be distinctly visible or may appear as a very broad signal.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

-

δ 14.0-15.0 ppm: Corresponds to the methyl carbon (-CH₃) of the ethyl ester.

-

δ 61.0-62.0 ppm: Represents the methylene carbon (-O-CH₂-) of the ethyl ester.

-

δ 145.0-150.0 ppm: Aromatic carbons of the pyrimidine ring.

-

δ 160.0-165.0 ppm: Carbonyl carbon of the ester group (C=O).

-

δ 165.0-170.0 ppm: The C6 carbon, which exists in equilibrium between the enol and keto forms.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

-

3100-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrimidine ring and O-H stretching of the enol tautomer.[3]

-

2900-3000 cm⁻¹: C-H stretching vibrations of the ethyl group.

-

1680-1720 cm⁻¹ (strong): C=O stretching of the ester group.

-

1600-1650 cm⁻¹: C=O stretching of the pyrimidinone ring (keto tautomer) and C=N/C=C stretching of the pyrimidine ring.

-

1200-1300 cm⁻¹: C-O stretching of the ester group.

4.2.4. Mass Spectrometry (Predicted)

-

m/z 168 [M]⁺: Molecular ion peak.[3]

-

m/z 140: Loss of ethylene (C₂H₄) from the ethyl ester group.

-

m/z 123: Loss of the ethoxy group (-OC₂H₅).

-

m/z 95: Further fragmentation of the pyrimidine ring.

Tautomerism: The Dual Nature of 6-Hydroxypyrimidines

A critical aspect of the chemistry of this compound is its existence in a state of tautomeric equilibrium between the 6-hydroxy (enol) form and the 6-oxo (keto) form. This phenomenon is characteristic of hydroxypyrimidines and significantly influences their reactivity and biological interactions.

Diagram of Keto-Enol Tautomerism:

Caption: Keto-Enol Tautomerism of the pyrimidine ring.

In the solid state and in many solutions, the keto (6-oxo) form is generally the predominant tautomer due to the greater stability of the amide-like functionality within the ring. Spectroscopic techniques, particularly NMR and IR, can be employed to study this equilibrium. For instance, the presence of a strong C=O absorption in the IR spectrum around 1650 cm⁻¹ is indicative of the keto form, while a broad O-H stretch would suggest the presence of the enol form. In NMR spectroscopy, the chemical shifts of the ring protons and carbons can also provide insights into the dominant tautomeric form in a given solvent.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Medicinal Chemistry: The pyrimidine core is a privileged scaffold in drug design. This compound serves as a starting material for the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds.[4][5] The hydroxyl and ester groups can be modified to tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

-

Agrochemicals: Pyrimidine derivatives have also found applications as herbicides and fungicides. The ability to readily modify the structure of this compound allows for the development of new agrochemicals with improved efficacy and selectivity.[4]

Conclusion

This compound, a compound with deep roots in the history of heterocyclic chemistry, continues to be a molecule of significant interest to the scientific community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and inherent tautomerism is essential for harnessing its full potential in the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of these key aspects, aiming to empower scientists and professionals in their ongoing quest for chemical innovation.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 223788-14-5 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 6. bu.edu.eg [bu.edu.eg]

- 7. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Derivatives and Analogs of Ethyl 6-hydroxypyrimidine-4-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical reactivity make it an attractive starting point for the development of novel therapeutic agents.[2] This guide focuses on a specific, yet highly versatile, member of this family: Ethyl 6-hydroxypyrimidine-4-carboxylate. This molecule serves as a critical building block for a diverse array of derivatives and analogs that have demonstrated significant potential in anticancer, antimicrobial, and antiviral applications.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between chemical structure and biological function. We will explore the synthetic strategies for modifying the core scaffold, delve into the nuanced structure-activity relationships (SAR) that govern efficacy, and examine the molecular mechanisms through which these compounds exert their effects.

The Core Moiety: this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at the C6 position and an ethyl carboxylate group at the C4 position. The presence of these functional groups, along with the reactive nitrogen atoms in the pyrimidine ring, provides multiple avenues for chemical modification, making it an ideal template for generating diverse chemical libraries.

Synthesis of the Core Scaffold

The foundational synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl 3-amino-2-butenoate with a suitable carboxylic acid amide in the presence of a base. This straightforward approach allows for the construction of the pyrimidine ring in good yields.

Synthetic Avenues to Novel Derivatives

The chemical versatility of the this compound scaffold allows for targeted modifications at several key positions: the C2, C5, and C6-hydroxyl positions, as well as the N1 and N3 atoms of the pyrimidine ring. These modifications are crucial for fine-tuning the pharmacological properties of the resulting molecules.

Substitution at the C2 and C5 Positions: A Strategy for Potent Anticancer Agents

Modifications at the C2 and C5 positions of the pyrimidine ring have proven particularly fruitful in the development of potent anticancer agents. A noteworthy example is the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Derivatives

-

Starting Material: Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate (1.0 eq) is dissolved in dichloromethane.

-

Cooling: The solution is cooled to 0-5 °C in an ice bath.

-

Base Addition: Triethylamine (3.0 eq) is added to the cooled mixture, which is then stirred for 10 minutes.

-

Acylation: The respective aryl carbonyl chloride (1.0 eq) is added to the reaction mixture.

-

Reaction: The mixture is stirred and allowed to warm to room temperature over 5 hours.

-

Work-up: Upon completion (monitored by TLC), water is added to the reaction mixture, and the product is extracted with ethyl acetate.

This protocol highlights a common strategy for introducing diverse functionality at the C2 amino group, enabling the exploration of a wide chemical space to optimize anticancer activity.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. A systematic analysis of these relationships is crucial for rational drug design.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against leukemia cell lines.

Table 1: Anticancer Activity of 2,5-Disubstituted this compound Derivatives against Leukemia Cell Lines

| Compound | R Group (at C2-amino) | Cell Line | IC50 (µM) |

| 1 | 4-chlorobenzoyl | K562 | 14.0 |

| 2 | 3,5-dichlorobenzoyl | K562 | 15.0 |

Data synthesized from multiple sources.

The data in Table 1 suggests that substitution on the C2-amino group with halogenated benzoyl moieties leads to significant cytotoxic activity against the K562 human leukemia cell line. Specifically, a para-chloro substitution and a meta-dichloro substitution on the benzoyl ring result in compounds with low micromolar IC50 values. This indicates that the electronic and steric properties of the substituent at this position play a critical role in the anticancer efficacy.

Antimicrobial Activity

The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[4] Derivatives of this compound have shown promise in this area, with activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyrimidine-4-carboxylate Analogs

| Compound Class | Test Organism | MIC (µg/mL) |

| Pyridopyrimidine carboxylates | S. aureus | Moderate |

| Pyridopyrimidine carboxylates | E. coli | Moderate |

| Thieno[2,3-d]pyrimidine-4-carboxamides | P. aeruginosa | Significant |

Data synthesized from multiple sources including[4].

The data in Table 2 indicates that fused pyrimidine systems, such as pyridopyrimidines and thienopyrimidines, derived from the pyrimidine-4-carboxylate core, exhibit notable antimicrobial activity. The development of these fused analogs represents a promising strategy for creating novel anti-infective agents.

Mechanism of Action: Targeting Key Cellular Pathways